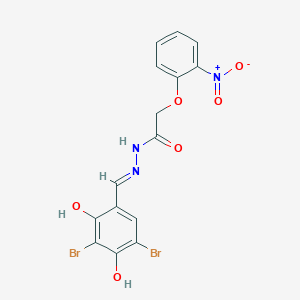![molecular formula C22H29FN2O B6006125 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6006125.png)
2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common method involves the reaction of 2-fluorobenzyl chloride with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, which can influence mood and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to affect the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class with similar structural features.
Vanoxerine: Another piperazine derivative with dopamine reuptake inhibition properties.
Uniqueness
What sets 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol apart is its unique combination of a fluorophenyl group and a phenylpropyl group attached to the piperazine ring. This structural uniqueness may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c23-22-11-5-4-10-20(22)17-25-15-14-24(18-21(25)12-16-26)13-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,21,26H,6,9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLDAAZENFXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
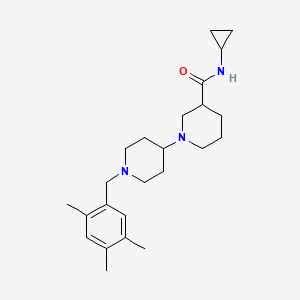
![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![3-(Heptylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-(1-{1-[2-(4-fluorophenyl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6006080.png)
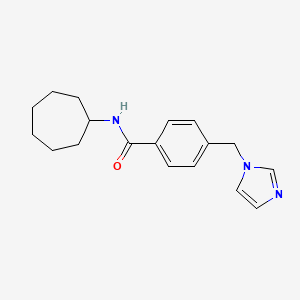
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B6006106.png)
![[3-[(2-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B6006117.png)
![N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine](/img/structure/B6006120.png)
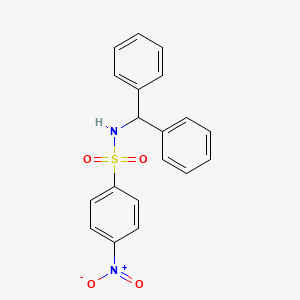
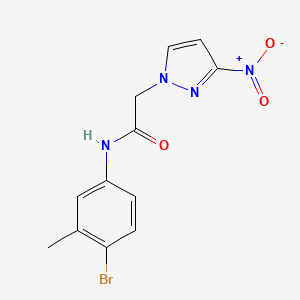
![N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE](/img/structure/B6006138.png)
![1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B6006146.png)
